2-(tert-Butyl)oxazole-4-carboxamide
Description
2-(tert-Butyl)oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the second position and a carboxamide group at the fourth position of the oxazole ring.
Properties
IUPAC Name |
2-tert-butyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSAPIJUFVTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with an oxazole-4-carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of 2-(tert-Butyl)oxazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Oxidation Reactions
The tert-butyl group and carboxamide moiety influence oxidation pathways. Under oxidative conditions (e.g., KMnO₄ or CrO₃), the oxazole ring undergoes transformation:
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Oxazole-4-carboxylic acid derivatives form via cleavage of the tert-butyl group and oxidation of the carboxamide .
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Electron-deficient oxazoles (due to the carboxamide’s electron-withdrawing effect) exhibit slower oxidation rates compared to non-carboxamide analogues .
Table 1: Reaction Rates of Oxazole Derivatives with Singlet Oxygen (¹O₂)
| Compound | Bimolecular Rate Constant (×10⁸ M⁻¹s⁻¹) | Vertical Ionization Potential (eV) |
|---|---|---|
| 2-Methyloxazole | 30.0 ± 2.5 | 8.9 |
| 2-(tert-Butyl)oxazole-4-carboxamide | 5.0 ± 0.3 | 9.6 |
| 2-Methylthiazole | 0.53 ± 0.05 | 9.1 |
Data adapted from studies on oxazole-thiazole reactivity .
Substitution Reactions
The oxazole ring undergoes electrophilic and nucleophilic substitutions:
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C-5 Methyl Substitution : Enhances electron density, accelerating ¹O₂ reactions by 6× compared to unsubstituted oxazoles .
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Carboxamide Functionalization : Reacts with isocyanates or amines to form urea or amide derivatives, as seen in peptidic oxazole synthesis .
Example Synthesis Pathway :
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Cyclization of α-hydroxy ketones with potassium cyanate under acidic conditions yields 4-phenyl-oxazol-2-one intermediates .
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Reaction with isocyanates (e.g., 4-phenylbutyl isocyanate) forms carboxamide derivatives .
Ring-Opening and Rearrangement
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Singlet Oxygen (¹O₂) Reactivity : The carboxamide group reduces ¹O₂ reaction rates by 83% compared to non-carboxamide oxazoles (Table 1) .
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Steric Effects : The tert-butyl group hinders nucleophilic attack at C-2, favoring regioselective modifications at C-4 and C-5 .
Comparative Reactivity
2-(tert-Butyl)oxazole-4-carboxamide is 18× less reactive with ¹O₂ than its thiazole counterpart (Table 1) . This difference arises from:
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Lower electron density in oxazoles vs. thiazoles.
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Enhanced steric shielding by the tert-butyl group.
Biological Activity Modulation
While not a direct reaction, structural modifications impact biological interactions:
Scientific Research Applications
It appears the query is about the applications of "2-(tert-Butyl)oxazole-4-carboxamide". However, after reviewing the search results, there is no direct information available regarding specific applications, data tables, or case studies for this compound. The search results do provide some information on oxazoles and related compounds.
Oxazoles and Their Applications
- General Information : Oxazoles are a class of organic compounds with a wide range of applications . They can be found in various natural products and pharmaceuticals .
- Anti-inflammatory Properties: Thiazole carboxamide derivatives have been studied for their potential as cyclooxygenase (COX) inhibitors, suggesting anti-cancer effects .
- Role in Inflammatory Bowel Disease (IBD): Research indicates that dietary and microbial oxazoles may induce intestinal inflammation . Oxazolone, a related compound, has been used in experimental models to induce colitis, implicating NKT cells in the pathogenesis of IBD . Studies show that 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole (TMO), found in coffee, peanuts, and meats, can lead to intestinal inflammation similar to that associated with oxazolone .
- IRAK-4 Inhibition: Oxazole carboxylic acid amide derivatives have been identified as strong inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4), which is involved in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways . These compounds can be used as prophylactic or therapeutic agents for diseases involving IRAK-4, including inflammatory and autoimmune diseases such as rheumatoid arthritis, osteoarthritis, and systemic lupus erythematosus .
- AC Inhibition: Certain substituted oxazol-2-one-3-carboxamides have been identified as potent AC (likely adenylyl cyclase) inhibitors . These compounds may be useful pharmacological tools for investigating the potential therapeutic effects of AC inhibition in sphingolipid-mediated disorders .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- Oxazole-4-carboxamide derivatives
Uniqueness
2-(tert-Butyl)oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications. Compared to other oxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Biological Activity
2-(tert-Butyl)oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles recent findings regarding its biological activity, including structure-activity relationships, mechanisms of action, and therapeutic implications.
2-(tert-Butyl)oxazole-4-carboxamide is part of a larger class of oxazole derivatives that have been explored for various biological activities. The synthesis typically involves the reaction of tert-butylamine with oxazole-4-carboxylic acid derivatives under controlled conditions. The resulting compound has shown promise in modulating biological pathways relevant to inflammation and cancer.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2-(tert-Butyl)oxazole-4-carboxamide. For instance, a related compound in the oxazole series demonstrated significant apoptosis-inducing activity in human colorectal cancer cell lines. The compound exhibited an EC50 value of 270 nM and a GI50 value of 229 nM, indicating its potency as an apoptosis inducer through mechanisms such as PARP cleavage and DNA laddering .
Table 1: Biological Activity of Oxazole Derivatives
| Compound | EC50 (nM) | GI50 (nM) | Mechanism |
|---|---|---|---|
| 2-(tert-Butyl)oxazole-4-carboxamide | TBD | TBD | Apoptosis induction |
| 2-phenyl-oxazole-4-carboxamide | 270 | 229 | PARP cleavage |
Anti-inflammatory Effects
In addition to anticancer properties, oxazoles have been implicated in modulating inflammatory responses. A study indicated that dietary oxazoles could induce intestinal inflammation through activation of the aryl hydrocarbon receptor (AhR) pathway, which is critical for maintaining mucosal homeostasis . This suggests that 2-(tert-Butyl)oxazole-4-carboxamide may influence immune responses, potentially serving as a therapeutic target in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of oxazoles is heavily influenced by their structural features. Research has shown that modifications to the oxazole ring or the carboxamide group can significantly alter their potency and selectivity. For example, substituents on the aromatic ring can enhance anticancer activity or improve pharmacokinetic properties .
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Aromatic substitutions | Increased potency |
| Alkyl chain length | Affects solubility and bioavailability |
Case Studies
- Colorectal Cancer Models : In xenograft models using human colorectal cancer cells, compounds structurally related to 2-(tert-butyl)oxazole-4-carboxamide showed significant tumor growth inhibition (up to 63%) at doses of 50 mg/kg . This underscores the potential clinical relevance of these compounds in cancer therapy.
- Inflammation Models : In models assessing intestinal inflammation, compounds from the oxazole family demonstrated modulation of cytokine production and epithelial barrier function, suggesting their role as therapeutic agents in inflammatory bowel diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-(tert-Butyl)oxazole-4-carboxamide, and how can reaction yields be optimized?
- Methodology : Begin with a nucleophilic substitution or condensation reaction between tert-butyl-protected precursors and oxazole-4-carboxylic acid derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to identify critical parameters. For example, tert-butyl groups often require anhydrous conditions and inert atmospheres to prevent hydrolysis . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Yield improvements (>70%) are achievable by controlling stoichiometry and avoiding side reactions like oxazole ring decomposition .
Q. How should researchers handle safety protocols for this compound, given its structural similarity to hazardous tert-butyl derivatives?
- Guidelines : Follow OSHA-compliant practices for handling tert-butyl-containing compounds. Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water; for inhalation exposure, move to fresh air and seek medical attention . Store in airtight containers under nitrogen to prevent degradation. Conduct stability testing under varying temperatures (4°C to 40°C) to assess shelf-life .
Q. What analytical techniques are most reliable for characterizing 2-(tert-Butyl)oxazole-4-carboxamide?
- Methods :
- NMR : H and C NMR to confirm tert-butyl (δ ~1.2 ppm for nine equivalent protons) and oxazole ring protons (δ 7.5–8.5 ppm).
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to verify purity (>95% by area-under-curve) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+ ~225.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach : Conduct meta-analysis of existing studies to identify variables such as assay conditions (e.g., cell line variability, incubation time). For example, discrepancies in IC50 values for kinase inhibition may arise from differences in ATP concentrations or buffer pH. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and compare with structurally analogous compounds like 4-methylthiazole-5-carboxamide derivatives . Statistical tools like Bland-Altman plots can quantify inter-study bias .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Protocol : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via HPLC at timed intervals (0–48 hrs). For oxidative stability, add hydrogen peroxide (0.1–1.0 mM) and quantify byproducts (e.g., tert-butyl alcohol via GC-MS). Compare with control samples stored at 4°C. Use kinetic modeling (e.g., first-order decay) to predict half-life .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what modifications could enhance bioavailability?
- Analysis : The tert-butyl group increases lipophilicity (logP ~2.5), potentially improving membrane permeability but reducing aqueous solubility. Evaluate bioavailability via Caco-2 cell monolayers or PAMPA assays. To optimize, consider isosteric replacements (e.g., cyclopropyl) or prodrug strategies (e.g., esterification of the carboxamide). Compare with fluoro-substituted analogs, which often show enhanced metabolic stability .
Data Contradiction & Validation
Q. How to address conflicting computational vs. experimental binding affinity data for this compound?
- Resolution : Re-run docking simulations (e.g., AutoDock Vina) with explicit solvent models and flexible side chains to better approximate experimental conditions. Cross-validate with MD simulations (100 ns trajectories) to assess binding mode stability. Experimentally, use ITC (isothermal titration calorimetry) to measure ΔG and compare with computational ΔG values. Discrepancies >1 kcal/mol warrant re-evaluation of force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
